molecular formula C9H14N2O2 B6264150 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid CAS No. 1784925-16-1

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

Cat. No.: B6264150
CAS No.: 1784925-16-1
M. Wt: 182.2
InChI Key:
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Description

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid typically involves the reaction of 1,5-dimethylpyrazole with a suitable alkylating agent, followed by carboxylation. One common method involves the use of 3-chloromethyl-1,5-dimethylpyrazole as a starting material. This compound is reacted with sodium carbonate in acetonitrile, followed by the addition of 2-aminoethanol under reflux conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1784925-16-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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